N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine
Description
Significance of Pyridine-Based Scaffolds in Organic Chemistry and Materials Science
Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. Its derivatives are ubiquitous in numerous biologically active compounds and functional materials. The nitrogen atom in the pyridine ring imparts unique electronic characteristics, including enhanced polarity and the availability of a lone pair of electrons, which allows for a variety of molecular interactions such as hydrogen bonding.
This versatility makes the pyridine scaffold a "privileged structure" in drug design; as of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. mdpi.com Pyridine derivatives exhibit a wide spectrum of biological activities and are also integral to materials science, where they are used in the development of dyes, catalysts, and other functional materials. mdpi.com The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's properties, making it an invaluable scaffold in the development of new chemical entities.
Role of Trifluoromethyl Groups in Modulating Molecular Properties for Research Applications
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a key strategy in modern chemistry to modulate their properties. nih.gov The trifluoromethyl (-CF3) group, in particular, is widely employed due to its profound impact on a molecule's physicochemical profile. bohrium.com
Key effects of the trifluoromethyl group include:
Increased Lipophilicity : The -CF3 group generally enhances a molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes. mdpi.com
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation. mdpi.com This increased stability is a desirable trait in the design of pharmaceuticals and agrochemicals.
Electronic Effects : The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. mdpi.comwikipedia.org This can significantly alter the acidity or basicity of nearby functional groups and influence how the molecule interacts with biological targets. wikipedia.org
These properties have led to the incorporation of the trifluoromethyl group into numerous successful drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org
Contextualization of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine within Pyridin-2-amine Chemistry
The parent structure, 2-aminopyridine (B139424), is a colorless solid used as a precursor in the production of several drugs, such as piroxicam (B610120) and tenoxicam. wikipedia.org Derivatives of 2-aminopyridine are recognized as important pharmacophores (the part of a molecule responsible for its biological activity) and are common starting points for the synthesis of a wide variety of heterocyclic compounds. nih.govnih.gov
This compound is a specific derivative that combines three key structural features:
The Pyridin-2-amine Core : Provides the fundamental heterocyclic scaffold known for its biological relevance and synthetic versatility. wikipedia.orgnih.gov
The 5-Trifluoromethyl Group : This powerful electron-withdrawing group is positioned on the pyridine ring. Its presence is expected to significantly lower the basicity of the ring nitrogen and the exocyclic amine, while increasing the molecule's lipophilicity and metabolic stability.
The N-Isopropyl Group : A bulky, hydrophobic isopropyl group is attached to the amino nitrogen. This substituent can influence the molecule's steric profile, affecting how it fits into the binding sites of biological targets, and can further enhance its lipophilicity.
The combination of these groups creates a unique building block with a specific set of properties, making it a valuable intermediate for constructing more complex molecules with potential biological activity.
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | C6H5F3N2 | 162.11 | 45-49 |
| 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 | C6H5F3N2 | 162.11 | 39-43 |
Overview of Research Domains Investigated for this compound
Direct research publications focusing on this compound as a final product are limited. Instead, its primary role in the scientific literature is that of a specialized chemical intermediate or building block. Its structure is designed for use in the synthesis of more complex target molecules, particularly within the domains of medicinal chemistry and agrochemical discovery.
The rationale for its use in these fields stems from the combined properties of its constituent parts. The trifluoromethylpyridine core is a well-established motif in active ingredients for crop protection and pharmaceuticals. nih.gov The N-isopropyl-2-amine substitution pattern provides a specific vector for further chemical elaboration. Therefore, this compound is primarily investigated in research programs focused on:
Drug Discovery : As a precursor for synthesizing novel compounds intended for screening against various biological targets. The structural features of this compound make it a candidate for incorporation into potential kinase inhibitors, receptor modulators, or other therapeutic agents.
Agrochemical Synthesis : As a starting material for creating new herbicides, insecticides, or fungicides. The trifluoromethylpyridine moiety is present in numerous commercial agrochemicals, and derivatives like this compound are used to explore new chemical space for improved activity and safety profiles. nih.gov
Synthetic Methodology : In studies aimed at developing new chemical reactions and synthetic pathways, where it may serve as a model substrate to test the scope and limitations of a new transformation.
While it may not be the final active ingredient, the role of this compound as a sophisticated building block is crucial for the advancement of these research areas.
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFRWADMHXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Isopropyl 5 Trifluoromethyl Pyridin 2 Amine
Established Synthetic Routes to Substituted Pyridin-2-amines
The formation of the 2-aminopyridine (B139424) substructure is a cornerstone of pyridine (B92270) chemistry. For the synthesis of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine, the key step is the introduction of the isopropylamino group at the C-2 position of a 5-(trifluoromethyl)pyridine ring. This is most commonly achieved through reactions involving a suitable leaving group at the 2-position, such as a halogen.
Amination of Halogenated Pyridines with Isopropylamine (B41738)
Direct amination of 2-halo-5-(trifluoromethyl)pyridines with isopropylamine is a straightforward approach to this compound. This transformation can be accomplished through nucleophilic aromatic substitution (SNAr) or under palladium catalysis, depending on the nature of the halogen and the desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The presence of the electron-withdrawing trifluoromethyl group at the 5-position enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The reaction of a 2-halo-5-(trifluoromethyl)pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine, with isopropylamine can proceed via an SNAr mechanism.
The reaction typically requires elevated temperatures and may be carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to facilitate the reaction. The use of a base, such as potassium carbonate or a non-nucleophilic amine, may be employed to neutralize the hydrogen halide formed during the reaction. The general mechanism involves the addition of the amine nucleophile to the pyridine ring to form a Meisenheimer-like intermediate, followed by the elimination of the halide leaving group to restore aromaticity.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-5-nitropyrimidine | Primary Amines | - | Aqueous | - | - |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Pyridine-2-thiol | KOH | HPMC solution | 60 | - |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | K2CO3 | DMF | 85 | 63 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Piperidine | K2CO3 | DMF | 85 | 51 |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Pyrrolidine | K2CO3 | DMF | 85 | 67 |
This table presents examples of SNAr reactions on various activated aromatic systems to illustrate the general conditions and scope of this methodology.
Palladium-Catalyzed Amination Approaches
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. pipzine-chem.comwikipedia.org This method is particularly useful for the amination of aryl and heteroaryl halides that are less reactive under traditional SNAr conditions. For the synthesis of this compound, this would involve the reaction of 2-bromo-5-(trifluoromethyl)pyridine with isopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov
The catalytic cycle of the Buchwald-Hartwig amination is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired N-aryl amine and regenerates the Pd(0) catalyst. wikipedia.org
A variety of palladium precursors, such as Pd(OAc)2 or Pd2(dba)3, can be used. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos often providing excellent results for the amination of heteroaryl chlorides. rug.nl The base is also a critical component, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed. nih.gov
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | Pre-L8 (BrettPhos) | - | LiHMDS | THF | 65 | 78 |
| 3-Bromo-2-aminopyridine | Benzylamine | Pre-L8 (BrettPhos) | - | LiHMDS | THF | 65 | 70 |
| 3-Bromo-2-aminopyridine | n-Hexylamine | Pre-L8 (BrettPhos) | - | LiHMDS | THF | 65 | 58 |
| 3-Bromo-2-aminopyridine | Morpholine | Pre-L3 (RuPhos) | - | LiHMDS | THF | 65 | 92 |
| 3-Bromo-2-aminopyridine | Piperidine | Pre-L3 (RuPhos) | - | LiHMDS | THF | 65 | 88 |
This table showcases representative examples of Buchwald-Hartwig amination on a substituted bromopyridine to highlight the typical catalysts, ligands, and reaction conditions.
Trifluoromethylation Strategies for Pyridine Systems
The introduction of a trifluoromethyl group onto a pyridine ring is a key transformation for accessing the necessary precursors for the synthesis of this compound. This can be achieved through various methods, with the most common industrial approaches involving the transformation of a methyl group.
Introduction of Trifluoromethyl Group to Pyridine Ring
The synthesis of trifluoromethylpyridines often starts from readily available picolines (methylpyridines). A common industrial method involves the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction (halex) with a fluoride (B91410) source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). nih.gov
For the synthesis of 5-(trifluoromethyl)pyridine derivatives, 3-picoline is the typical starting material. The vapor-phase chlorination and fluorination of 3-picoline can lead to the formation of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the subsequent amination step. nih.gov
| Precursor | Reagents | Conditions | Product |
| 3-Picoline | Cl2, HF | Vapor phase, high temperature | 2-Chloro-5-(trifluoromethyl)pyridine |
| 2-Chloro-5-methylpyridine | Cl2, then HF | Liquid/vapor phase | 2-Chloro-5-(trifluoromethyl)pyridine |
Regioselective Trifluoromethylation Techniques
While the construction of the target molecule typically relies on a pre-trifluoromethylated pyridine, modern synthetic methods allow for the direct and regioselective trifluoromethylation of pyridine rings. These methods often employ radical, nucleophilic, or electrophilic trifluoromethylating reagents.
However, the direct trifluoromethylation of N-isopropylpyridin-2-amine to regioselectively install the trifluoromethyl group at the 5-position would likely be challenging due to the directing effects of the amino group. Therefore, the more convergent synthetic strategies starting from a 5-(trifluoromethyl)pyridine precursor are generally preferred.
Convergent and Divergent Synthetic Pathways for this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, with one-step methods being the most direct and convergent approach.
One-Step Synthesis Methods
The most direct and widely employed method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of a halo-substituted pyridine with isopropylamine. The readily available 2-chloro-5-(trifluoromethyl)pyridine serves as an excellent starting material for this transformation .
The general reaction scheme is as follows:
This one-pot synthesis is highly efficient and has become a cornerstone in the formation of carbon-nitrogen bonds in modern organic synthesis wikipedia.org. The reaction's success is heavily reliant on the choice of catalyst, ligand, base, and solvent, which will be discussed in detail in subsequent sections. The first generation of Buchwald-Hartwig catalysts, such as those based on P(o-tolyl)3 ligands, were effective for secondary amines, but later generations with more sophisticated ligands have shown superior activity and scope wikipedia.org.
Multi-Component Reactions for Analogues
While a direct multi-component reaction (MCR) for the synthesis of this compound has not been extensively reported, MCRs are powerful tools for the rapid generation of diverse libraries of structurally related compounds. One-pot multi-component reactions for the synthesis of various substituted pyridines are well-documented rsc.orgresearchgate.net. For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation has been shown to produce highly substituted pyridines in excellent yields nih.govacs.org.
A hypothetical MCR approach to analogues of this compound could involve the condensation of a trifluoromethyl-containing building block, an amine, and other components to construct the substituted pyridine ring in a single step. The development of such a reaction would offer a highly efficient and atom-economical route to a variety of analogues for structure-activity relationship studies.
Optimization of Reaction Conditions and Yields
The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is critically dependent on the careful optimization of reaction parameters.
Catalytic Systems and Ligand Effects
The choice of the palladium catalyst and the associated phosphine ligand is paramount for a successful amination. The development of bulky, electron-rich phosphine ligands has been a major breakthrough in this field rug.nlnih.gov.
Catalytic Precursors: While Pd(OAc)2 and Pd2(dba)3 are common palladium precursors, pre-formed palladium-ligand complexes, known as precatalysts, often exhibit higher activity and reproducibility nih.gov. For instance, the use of RuPhos-precatalyst has been shown to be highly effective in the amination of 3-halo-2-aminopyridines nih.gov.
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For the amination of electron-deficient heteroaryl halides like 2-chloro-5-(trifluoromethyl)pyridine, bulky and electron-rich biarylphosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in similar transformations rug.nlnih.govacs.org. The conformational flexibility of ligands like trineopentylphosphine (TNpP) can be particularly advantageous for coupling sterically demanding substrates acs.org.
| Ligand | Substrate Type | Key Advantages |
| P(o-tolyl)3 | Secondary amines (1st gen) | Foundational ligand, effective for less hindered substrates. wikipedia.org |
| BINAP, DPPF | Primary amines, aryl iodides/triflates | Bidentate ligands, prevent dimer formation, higher rates. wikipedia.org |
| XPhos, RuPhos | Sterically hindered substrates | Bulky, electron-rich, high activity. rug.nlnih.gov |
| BrettPhos | Primary amines, aryl mesylates | Promotes selective monoarylation. rug.nl |
| Trineopentylphosphine (TNpP) | Sterically demanding substrates | Conformational flexibility. acs.org |
This table provides a general overview of ligand selection for Buchwald-Hartwig amination reactions.
Solvent Selection and Temperature Control
The choice of solvent can significantly impact the reaction rate and yield. Aprotic, nonpolar solvents like toluene and dioxane are commonly used for Buchwald-Hartwig aminations acsgcipr.orgacs.org. In some cases, the solubility of the iodide byproduct can inhibit the catalyst, making the choice of solvent crucial for reactions involving aryl iodides rug.nl. A study on the amination of p-bromotoluene with piperazine found that m-xylene was the most appropriate solvent under microwave conditions researchgate.net.
Temperature is another critical parameter. While many modern catalyst systems can operate at room temperature, heating is often required for less reactive substrates or to achieve reasonable reaction times nih.gov. For volatile amines like isopropylamine, careful temperature control is necessary to prevent its evaporation from the reaction mixture. The use of sealed reaction vessels is often employed in such cases researchgate.net.
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, higher yields, and often cleaner reactions researchgate.netresearchgate.netijnrd.org. The microwave-assisted one-pot synthesis of substituted pyridines has been reported to be highly efficient, with reactions completing in minutes compared to hours with conventional heating nih.govacs.org. This approach can be directly applied to the Buchwald-Hartwig amination to synthesize the target compound, leading to a more energy-efficient process.
Solvent-Free and Aqueous Conditions: Efforts have been made to reduce the reliance on volatile organic solvents. Solvent-free Buchwald-Hartwig reactions have been developed, often utilizing techniques like ball-milling rsc.org. Additionally, the development of water-soluble ligands and catalytic systems allows for amination reactions to be performed in water, a benign and environmentally friendly solvent acsgcipr.org.
Atom Economy: One-pot and multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste rsc.org. Designing a multi-component reaction for this compound or its analogues would be a significant step towards a greener synthesis.
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental characterization of the chemical compound this compound. Despite its potential relevance in various fields of chemical research, detailed structural and spectroscopic analyses for this specific molecule are not publicly available at this time. Consequently, a thorough and scientifically accurate article based on the requested advanced structural characterization and spectroscopic analysis cannot be generated.
Efforts to procure data for an in-depth examination of its molecular structure through X-ray crystallography were unsuccessful. This includes information regarding its crystal packing, intermolecular interactions, and conformational analysis in the solid state. Without experimental crystallographic data, a definitive elucidation of its three-dimensional structure and the subtle forces governing its crystal lattice remains speculative.
Similarly, a detailed high-resolution Nuclear Magnetic Resonance (NMR) spectroscopic analysis is hampered by the absence of published experimental data. The assignment of ¹H, ¹³C, and ¹⁹F NMR resonances, which is fundamental to confirming the compound's chemical structure and understanding its electronic environment, could not be performed. Furthermore, the application of 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), which are crucial for unambiguous structural confirmation, is contingent on the availability of primary spectral data that is currently not accessible in the public domain.
While research on related compounds containing trifluoromethyl and pyridine moieties exists, a direct and accurate extrapolation of their structural and spectroscopic properties to this compound would be scientifically unsound. The unique combination of the isopropylamino and trifluoromethyl groups on the pyridine ring is expected to confer specific electronic and steric properties that can only be precisely determined through dedicated experimental investigation.
Advanced Structural Characterization and Spectroscopic Analysis
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine. The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C9H11F3N2.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of related aminopyridine compounds suggests that a primary fragmentation pathway for this compound would involve alpha-cleavage, a characteristic fragmentation of amines. This process entails the cleavage of the C-C bond adjacent to the nitrogen atom of the isopropyl group. The largest alkyl group is preferentially lost, leading to the formation of a stable resonance-stabilized cation.
Another expected fragmentation pathway is the loss of a methyl radical (•CH3) from the isopropyl group, which would result in a fragment ion with a mass-to-charge ratio (m/z) of 15 units less than the molecular ion. The stability of the resulting cation often makes this a prominent peak in the spectrum. Additionally, the fragmentation of the pyridine (B92270) ring itself can occur, although this typically requires higher energy. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can also influence the fragmentation pattern, potentially leading to the loss of a •CF3 radical.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+• | 204.09 | Molecular Ion |
| [M - CH3]+ | 189.07 | Loss of a methyl radical from the isopropyl group |
| [M - C3H7]+ | 161.04 | Loss of the isopropyl radical |
| [C5H3N(CF3)]+ | 146.02 | Fragment corresponding to the trifluoromethylpyridine moiety |
Note: The predicted m/z values are based on the expected fragmentation pathways and may vary slightly from experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, aromatic, and trifluoromethyl functional groups.
The N-H stretching vibration of the secondary amine group is anticipated to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl and aromatic pyridine ring protons are expected to be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will likely produce a series of sharp bands in the 1400-1600 cm⁻¹ region, which is characteristic of aromatic systems.
The strong electron-withdrawing nature of the trifluoromethyl group gives rise to very intense C-F stretching absorptions, which are typically found in the 1000-1350 cm⁻¹ range. The C-N stretching vibration of the amine group is also expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H (Isopropyl) | Stretch | 2850 - 2970 | Moderate to Strong |
| Aromatic C=C and C=N | Stretch | 1400 - 1600 | Moderate to Strong |
| C-N | Stretch | 1250 - 1350 | Moderate |
| C-F (Trifluoromethyl) | Stretch | 1000 - 1350 | Strong, Multiple Bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aminopyridine chromophore.
Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally more intense and occur at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital, are typically less intense and occur at longer wavelengths.
The presence of the amino group (an auxochrome) and the trifluoromethyl group (a chromophore and a strong electron-withdrawing group) on the pyridine ring will influence the position and intensity of these absorption bands. The amino group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the pyridine ring. Conversely, the electron-withdrawing trifluoromethyl group may cause a hypsochromic shift (a shift to shorter wavelengths). The interplay of these substituents determines the final absorption maxima. For similar 2-aminopyridine (B139424) derivatives, strong absorptions are typically observed in the 250-350 nm range.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |
| π → π | 250 - 300 nm | High |
| n → π | 300 - 350 nm | Low to Moderate |
Note: The specific λmax and ε values are dependent on the solvent used for the analysis.
Reactivity and Mechanistic Investigations of N Isopropyl 5 Trifluoromethyl Pyridin 2 Amine
Reactions of the Pyridyl Amine Moiety
The pyridyl amine portion of the molecule, consisting of the pyridine (B92270) ring and the exocyclic amino group, is central to its reactivity. The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic, while the pyridine ring itself is an aromatic system susceptible to substitution reactions.
The exocyclic amino group in N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine exhibits nucleophilic character, allowing it to participate in reactions such as alkylation and acylation. However, its nucleophilicity is significantly modulated by both electronic and steric factors within the molecule.
The presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position of the pyridine ring reduces the electron density on the ring and, by extension, on the exocyclic amino group. This inductive effect diminishes the nucleophilicity of the nitrogen atom, making it less reactive compared to the amino group in 2-aminopyridine (B139424).
Furthermore, the N-isopropyl group introduces considerable steric hindrance around the nitrogen atom. This bulky alkyl group physically obstructs the approach of electrophiles to the nitrogen's lone pair, thereby slowing down or even preventing reactions that would readily occur with a less hindered amine, such as an N-methyl or unsubstituted amino group. This steric effect is particularly pronounced in reactions involving bulky electrophiles. nih.gov
Table 1: Factors Influencing the Nucleophilicity of the Amino Group
| Factor | Effect on Nucleophilicity | Rationale |
|---|---|---|
| Trifluoromethyl Group | Decreases | Strong electron-withdrawing inductive effect reduces electron density on the nitrogen atom. |
| N-Isopropyl Group | Decreases | Steric hindrance impedes the approach of electrophiles to the nitrogen atom. |
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a challenging transformation due to the inherent electron-deficient nature of the pyridine ring, which is further exacerbated by the trifluoromethyl group. nih.gov However, the reaction is possible, and the regioselectivity is determined by the directing effects of the substituents.
The amino group (-NHR) is a powerful activating group and an ortho, para-director. In this molecule, the positions ortho to the amino group are C3, and the position para is C5 (which is already substituted). The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director. nih.gov The positions meta to the trifluoromethyl group are C3 and C5.
| C6 | - | ortho (Deactivating) | Less Favorable |
Examples of such reactions include halogenation and nitration. For instance, the halogenation of 2-amino-5-(trifluoromethyl)pyridine would be expected to yield primarily the 3-halo derivative. chemrxiv.org The steric bulk of the N-isopropyl group may slightly disfavor substitution at the adjacent C3 position, but this effect is generally overcome by the strong electronic directing effects.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is a key functional group that significantly influences the chemical properties of the molecule. Its stability and electron-withdrawing nature are its most defining characteristics.
The trifluoromethyl group is known for its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to cleavage under most reaction conditions. This high bond energy imparts significant thermal and chemical stability to the molecule.
However, under extremely harsh conditions, the trifluoromethyl group can undergo transformation. For example, hydrolysis to a carboxylic acid group can sometimes be achieved by treatment with fuming sulfuric acid, although this is not a common or facile reaction for trifluoromethylated pyridines. sapub.org In the context of most synthetic transformations, the CF₃ group is considered a robust and unreactive spectator.
The trifluoromethyl group exerts a profound influence on the reactivity of the pyridine ring. As one of the most powerful electron-withdrawing groups, it significantly reduces the electron density of the aromatic system. nih.gov This has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution: As mentioned in section 4.1.2, the electron-poor nature of the ring makes it less susceptible to attack by electrophiles.
Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect makes the pyridine ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to the trifluoromethyl group (C4 and C6). nih.govnih.gov This increased susceptibility to nucleophilic aromatic substitution (SNAr) can be exploited to introduce other functional groups onto the pyridine ring, provided a suitable leaving group is present at one of these positions.
Isopropyl Group Reactivity and Steric Effects
The N-isopropyl group, while seemingly a simple alkyl substituent, plays a crucial role in modulating the reactivity of the molecule, primarily through steric hindrance.
The branched nature of the isopropyl group creates a sterically congested environment around the exocyclic nitrogen atom. This steric bulk has several implications:
Hindrance of Reactions at the Amino Group: As discussed in section 4.1.1, the isopropyl group hinders the approach of reagents to the amino nitrogen, reducing its nucleophilicity and slowing down reactions like acylation and alkylation. nih.gov
Influence on Ring Substitution: The steric presence of the isopropyl group can influence the regioselectivity of reactions on the pyridine ring. For example, in electrophilic aromatic substitution, while the electronic effects strongly favor the C3 position, the bulk of the adjacent isopropyl group might allow for a minor amount of substitution at the less hindered C6 position, depending on the size of the incoming electrophile.
Conformational Effects: The size of the isopropyl group can influence the preferred conformation of the molecule, which in turn can affect its interaction with reagents and catalysts in a reaction.
In reactions involving metallation, such as ortho-lithiation, the steric hindrance of a bulky N-alkyl group can be a deciding factor in the feasibility and regioselectivity of the reaction. While the amino group can direct lithiation to the C3 position, the steric clash with the isopropyl group could make this process more difficult compared to a less substituted amine. semanticscholar.org
Table 3: Summary of Substituent Effects on Reactivity
| Substituent | Primary Effect(s) | Impact on Reactivity |
|---|---|---|
| -NH-isopropyl | Activating, ortho-directing, Steric hindrance | Directs EAS to C3, hinders reactions at N and C3. |
| -CF₃ | Deactivating, meta-directing, Electron-withdrawing | Hinders EAS, activates the ring for SNAr. |
| -isopropyl | Steric hindrance | Reduces nucleophilicity of the amino group, can influence regioselectivity of ring substitutions. |
Cyclization Reactions and Heterocycle Annulation with this compound or its Analogues
The structural motif of this compound, featuring a nucleophilic secondary amine and an electron-deficient pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. Research into analogous N-substituted aminopyridines has demonstrated their utility in constructing complex polycyclic aromatic compounds.
A notable example involves the palladium-catalyzed annulation of C-2 arylated 7-azaindole (B17877) derivatives, which are structurally related to the subject compound. In these reactions, an N-substituted 7-azaindole, after initial C-H arylation at the C-2 position, can undergo a subsequent annulation with internal alkynes. This process, which involves dual C-H activation, leads to the formation of more complex, fused heterocyclic structures. For instance, a derivative of an N-substituted azaindole was successfully subjected to palladium-catalyzed annulation with diphenylacetylene. This type of transformation highlights the potential of the N-isopropyl-2-aminopyridine scaffold to serve as a building block for creating larger, more elaborate heterocyclic frameworks.
The general reaction scheme for such an annulation can be conceptualized as follows:
Table 1: Conceptual Annulation Reaction of a 2-Aminopyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
|---|
While direct experimental data for the cyclization of this compound itself is not extensively documented in the provided search results, the reactivity of analogous N-substituted 7-azaindoles in palladium-catalyzed reactions suggests a viable pathway for its use in heterocycle annulation. The presence of the isopropyl group on the amine and the trifluoromethyl group on the pyridine ring will influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity in such transformations.
Reaction Kinetics and Thermodynamic Studies
Detailed reaction kinetics and thermodynamic studies specifically for this compound are not widely available. However, the broader class of amines, including structurally related compounds like N-isopropyl-2-propanamine, has been the subject of such investigations, particularly in the context of industrial applications like carbon dioxide capture.
Thermodynamic studies on amines typically involve measuring properties such as density, viscosity, and ultrasonic speed at various temperatures. From these experimental data, derived parameters like excess molar volume, deviation in viscosity, and excess isentropic compressibility can be calculated. These parameters provide insights into the intermolecular interactions and structural arrangements in binary mixtures, for example, with alkanols.
Kinetic studies, on the other hand, would focus on determining the rate of reaction, the order of reaction with respect to each reactant, and the activation energy for reactions involving this compound. For instance, in the context of the palladium-catalyzed reactions discussed previously, kinetic analysis could elucidate the mechanism of C-H activation and the subsequent annulation steps. Temperature is a critical factor in these reactions, with higher temperatures generally leading to increased reaction rates, though also potentially to the formation of side products.
Table 2: Key Parameters in Kinetic and Thermodynamic Studies of Amines
| Study Type | Key Parameters Measured/Calculated | Significance |
|---|---|---|
| Thermodynamics | Density (ρ), Viscosity (η), Ultrasonic Speed (u), Excess Molar Volume (VEm), Excess Isentropic Compressibility (κEs) | Provides information on intermolecular forces, molecular packing, and solution structure. |
| Kinetics | Reaction Rate, Rate Constant (k), Order of Reaction, Activation Energy (Ea) | Elucidates the reaction mechanism, identifies the rate-determining step, and allows for optimization of reaction conditions. |
While the specific thermodynamic and kinetic data for this compound remains a subject for future research, the established methodologies for studying related amines provide a clear framework for how such investigations could be conducted. These studies would be crucial for optimizing synthetic routes that utilize this compound and for understanding the fundamental aspects of its chemical reactivity.
Derivatization and Analogue Synthesis
Modifications at the Amino Group
The secondary amino group of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine is a prime site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties. Standard synthetic transformations such as N-acylation, N-alkylation, and the formation of urea (B33335) and sulfonamide derivatives are commonly employed.
N-Acylation and N-Alkylation: The nucleophilic nature of the secondary amine facilitates reactions with various electrophiles. N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, N-alkylation with alkyl halides or other alkylating agents introduces new alkyl or arylalkyl groups. For instance, the reaction of 2-aminopyridine (B139424) derivatives with arylmethyl alcohols, catalyzed by ruthenium(II) complexes, has been shown to selectively produce N-alkylated products. nih.gov In these reactions, only the exocyclic amino group is alkylated, with no evidence of pyridine (B92270) ring nitrogen alkylation. nih.gov
Urea and Sulfonamide Formation: The synthesis of urea derivatives can be accomplished by reacting the parent amine with isocyanates or by using phosgene (B1210022) or its equivalents to form an intermediate that is subsequently treated with another amine. researchgate.net Sulfonamides, another important class of derivatives, are typically prepared by reacting the amine with sulfonyl chlorides in the presence of a suitable base. These modifications introduce hydrogen bond donors and acceptors, which can significantly influence molecular interactions.
A variety of N-substituted derivatives of 5-(trifluoromethyl)pyridin-2-amine (B1269270) have been synthesized, showcasing the versatility of the amino group for chemical modification. The table below summarizes some examples of these modifications.
| Derivative Type | Reagents and Conditions | Reference |
| N-Alkylation | Arylmethyl alcohols, Ru(II) catalyst, KOtBu, neat, 120 °C | nih.gov |
| N-Acylation | Acyl chlorides, N,N-diisopropylethylamine (DIPEA), CH2Cl2, 0 °C to room temperature | nih.gov |
| Urea Formation | Isocyanates or Phosgene equivalents followed by an amine | researchgate.net |
| Sulfonamide Formation | Sulfonyl chlorides, base | nih.gov |
| Interactive Data Table: |
Substitutions on the Pyridine Ring (e.g., at positions other than 2 or 5)
While the 2- and 5-positions of the pyridine ring in the target compound are occupied, the remaining positions (3, 4, and 6) are amenable to substitution, offering another avenue for structural diversification. Methodologies such as halogenation, nitration, and modern C-H functionalization techniques can be employed to introduce a variety of functional groups.
The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of electrophilic aromatic substitution reactions. nih.gov Generally, in pyridine chemistry, electrophilic attack is disfavored due to the electron-deficient nature of the ring. However, under specific conditions, substitutions can be achieved. For instance, the nitration of 2-aminopyridine derivatives can lead to the introduction of a nitro group at the 3- or 5-position. nih.gov The reaction conditions, particularly temperature, can influence the outcome, with the formation of a nitramino intermediate at lower temperatures. nih.gov
Modern transition-metal-catalyzed C-H functionalization reactions provide powerful tools for the direct and selective introduction of substituents onto the pyridine ring, minimizing the need for pre-functionalized starting materials. google.com These methods can be used to introduce aryl, alkyl, and other functional groups at specific positions, guided by the electronic properties of the ring and the directing effects of existing substituents.
Introduction of Additional Functional Groups
The introduction of additional functional groups, such as hydroxyl, carboxyl, or cyano moieties, onto the this compound scaffold can significantly alter its chemical properties and provide handles for further synthetic transformations.
Hydroxylation: Direct hydroxylation of the pyridine ring can be challenging, but indirect methods, such as the synthesis of aminopyridinols or the use of oxidizing agents, can be employed. The introduction of a hydroxyl group can increase polarity and provide a site for further derivatization, such as etherification.
Carboxylation: The introduction of a carboxyl group can be achieved through various methods, including the oxidation of a methyl group, if present, or through carboxylation of an organometallic intermediate. The resulting carboxylic acid can then be converted into a range of derivatives, including esters and amides.
Cyanation: A cyano group can be introduced at the 2-position of a pyridine ring through the substitution of a halogen, such as bromine or fluorine, using cyanide reagents. google.com This reaction is often carried out in a polar solvent. google.com The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.
Exploration of Bioisosteric Replacements for the Trifluoromethyl Group (excluding biological activity implications)
The trifluoromethyl group is a key feature of the parent compound, contributing to its electronic properties and lipophilicity. Replacing this group with bioisosteres allows for the fine-tuning of these properties. From a purely chemical synthesis perspective, various functional groups can be considered as replacements for the trifluoromethyl moiety.
Common bioisosteres for the trifluoromethyl group include other halogenated alkyl groups, a cyano group, a sulfonyl group, or small heterocyclic rings. The synthesis of analogues with these replacements would typically involve starting from a pyridine precursor bearing the desired bioisosteric group at the 5-position and then introducing the N-isopropylamino group at the 2-position.
Synthesis of Bifunctional Compounds Incorporating the this compound Scaffold
Bifunctional compounds, which contain two distinct molecular entities connected by a linker, can be synthesized using the this compound scaffold as one of the components. This approach allows for the combination of the properties of the parent scaffold with those of another molecule.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine. These calculations are typically performed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. By using functionals like B3LYP combined with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. mdpi.com
The optimized geometry of this compound would show the pyridine (B92270) ring's aromatic planarity slightly distorted by its substituents. The trifluoromethyl group (-CF3), being highly electronegative, influences the electronic distribution within the pyridine ring. researchgate.net The N-isopropyl group's orientation relative to the ring is also a key structural parameter determined through these calculations. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is a direct output of these DFT studies, providing the foundation for further analysis. nih.gov
HOMO-LUMO Analysis and Molecular Orbital Theory
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, which acts as the electron donor. wikipedia.org Conversely, the LUMO is anticipated to be distributed over the pyridine ring and significantly influenced by the electron-withdrawing trifluoromethyl group, which acts as an electron acceptor. researchgate.netnih.gov This distribution implies that the molecule is susceptible to electrophilic attack at the amine and pyridine nitrogen atoms and nucleophilic attack at the carbon atom attached to the trifluoromethyl group. The energy gap dictates the energy required for electronic excitation, which is relevant to the molecule's UV-Vis absorption properties. mdpi.com
Interactive Table: Illustrative Frontier Orbital Energies
| Parameter | Illustrative Energy (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.7 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 4.8 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. acs.org |
Note: The values in this table are illustrative, based on typical DFT calculations for structurally similar aminopyridine derivatives, and are intended to demonstrate the concepts of HOMO-LUMO analysis.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).
In an MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the -CF3 group. nih.govnih.gov These areas represent the primary sites for electrophilic attack. Conversely, the most positive potential (blue regions) would be located around the hydrogen atom of the secondary amine (N-H), making it a likely site for nucleophilic interaction and hydrogen bond donation. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events, hyperconjugative interactions, and the stabilization energy associated with them. mdpi.com This analysis transforms the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures.
Interactive Table: Illustrative NBO Analysis - Key Interactions
| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |
| LP(1) N(amine) | π(C-N pyridine) | 45.0 | Hyperconjugation (Resonance) |
| LP(1) N(pyridine) | σ(C-C adjacent) | 5.5 | Hyperconjugation |
| LP(3) F | σ*(C-F adjacent) | 2.1 | Hyperconjugation |
Note: The values presented are illustrative examples based on data for similar fluorinated and aminated aromatic compounds to demonstrate the type of information gained from NBO analysis.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and flexibility.
For this compound, MD simulations would be particularly useful for studying the rotational freedom and conformational preferences of the isopropyl group. These simulations can determine the energy barriers associated with rotation around the C-N bond connecting the isopropyl group to the pyridine ring and identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent). This information is crucial for understanding how the molecule's shape might change upon binding to a biological target.
Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis spectra)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted spectra can help assign experimental peaks to specific atoms in the molecule. For this compound, distinct signals would be predicted for the aromatic protons, the amine proton, and the unique protons of the isopropyl group.
IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical Infrared (IR) spectrum. This is useful for assigning experimental IR absorption bands to specific molecular vibrations, such as N-H stretching, C-F stretching from the trifluoromethyl group, and aromatic C-N and C-C stretching modes.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. The calculations for this compound would likely predict π → π* transitions associated with the aminopyridine chromophore. mdpi.com
Interactive Table: Illustrative Predicted Spectroscopic Data
| Spectrum | Predicted Feature | Illustrative Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.8 ppm | Aromatic C-H |
| ¹³C NMR | Chemical Shift (δ) | 124 ppm (q) | -CF₃ Carbon |
| IR | Wavenumber (cm⁻¹) | 3450 cm⁻¹ | N-H Stretch |
| IR | Wavenumber (cm⁻¹) | 1100-1350 cm⁻¹ | C-F Stretches |
| UV-Vis | λmax | 310 nm | π → π* transition |
Note: These spectroscopic values are illustrative and based on typical ranges for the respective functional groups in similar chemical environments.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a 2-halopyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine) and isopropylamine (B41738).
DFT calculations can be used to map the entire reaction pathway for such a catalytic cycle. This involves:
Locating Reactants, Intermediates, and Products: The geometries of all species involved in the catalytic cycle are optimized.
Identifying Transition States (TS): The highest energy points connecting intermediates along the reaction coordinate are located. A key step in the Buchwald-Hartwig mechanism is the reductive elimination step, where the C-N bond is formed.
Calculating Activation Energies: The energy difference between a transition state and its preceding reactant or intermediate gives the activation energy barrier for that step. The step with the highest barrier is the rate-determining step. nih.gov
By modeling these steps, computational studies can explain the regioselectivity of the reaction and provide insights into how the choice of catalyst, ligand, and base influences the reaction efficiency and yield. For instance, DFT calculations can clarify why amination occurs selectively at the C2 position of the pyridine ring.
Supramolecular Interactions and Self-Assembly Prediction
Computational and theoretical studies are pivotal in predicting the supramolecular chemistry of this compound, offering insights into its crystal packing and potential for self-assembly into larger, ordered structures. The unique combination of a hydrogen-bond-donating amine group, a hydrogen-bond-accepting pyridine nitrogen, an aromatic ring, and a strongly electron-withdrawing trifluoromethyl group dictates a complex interplay of intermolecular forces. nih.gov
Theoretical predictions suggest that the molecular aggregation of this compound is primarily governed by a hierarchy of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental in crystal engineering, influencing the material's physical and chemical properties. researchgate.netnih.gov
Detailed computational analyses of similar fluorinated organic molecules provide a framework for understanding the potential interactions in this compound. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and interaction energy calculations (e.g., PIXEL) are instrumental in quantifying the nature and strength of these weak interactions. rsc.orgresearchgate.net
Predicted Supramolecular Interactions:
The primary intermolecular forces anticipated to direct the self-assembly of this compound are summarized below. These interactions are inferred from computational studies on molecules containing similar functional groups.
| Interaction Type | Donor | Acceptor | Predicted Strength | Role in Self-Assembly |
| Hydrogen Bonding | N-H (amine) | N (pyridine) | Strong | Formation of primary chains or dimers |
| C-H (isopropyl/ring) | F (trifluoromethyl) | Weak | Stabilization of larger motifs rsc.orgresearchgate.net | |
| N-H (amine) | F (trifluoromethyl) | Very Weak | Minor contribution to packing | |
| Halogen Bonding | C-F (trifluoromethyl) | N/O/π-systems | Weak to Moderate | Directional control of crystal packing anu.edu.aumdpi.com |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate | Formation of columnar or layered structures |
Detailed Research Findings:
While specific experimental or computational studies on the supramolecular structure of this compound are not extensively available, findings from related compounds offer significant predictive power.
Hydrogen Bonding: The most significant interaction is expected to be the classic N-H···N hydrogen bond between the secondary amine (donor) and the pyridine nitrogen (acceptor). This type of interaction is a robust and highly directional force that often dictates the primary structural motif in crystal packing, leading to the formation of infinite chains or discrete dimers. researchgate.net
Role of the Trifluoromethyl Group: The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the electronic distribution of the pyridine ring and the acidity of the N-H proton. nih.gov This electronic perturbation can modulate the strength of hydrogen bonds. Furthermore, the fluorine atoms can engage in so-called "halogen bonding" interactions. Although fluorine is the least polarizable halogen, in the context of a CF₃ group, the carbon atom can have a positive σ-hole that allows for interactions with nucleophiles, or the fluorine atoms themselves can interact with electrophilic regions. mdpi.com The interplay of weak C-H···F hydrogen bonds and potential C-F···F or C-F···π interactions contributes significantly to the crystal packing in the absence of stronger hydrogen bond donors. researchgate.net
π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl substituent, promotes π-π stacking interactions with adjacent pyridine rings. These interactions are crucial for organizing the primary hydrogen-bonded chains or dimers into more complex three-dimensional architectures.
Predicted Self-Assembly Motifs:
Based on the hierarchy of these interactions, computational models would predict the formation of several potential supramolecular motifs:
1D Chains: Formed via head-to-tail N-H···N hydrogen bonds, creating infinite chains. These chains would likely be further organized by weaker C-H···F and π-π interactions.
Dimers and Layers: Formation of discrete N-H···N hydrogen-bonded dimers, which then assemble into layers through π-π stacking and weaker hydrogen bonds.
Interwoven Networks: A complex 3D network where different weak interactions, including hydrogen and potential halogen bonds, work cooperatively to stabilize the crystal structure. anu.edu.au
The ultimate crystal structure will result from the delicate balance between these competing intermolecular forces, a common theme in the study of fluorinated organic molecules. researchgate.netresearchgate.net
Biological Activity Research Mechanism Focused, in Vitro Pre Clinical
Investigation of Molecular Targets and Binding Mechanisms
While direct molecular target investigations for N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine are not available in the current scientific literature, studies on closely related analogues provide a predictive framework for its potential biological interactions. Research has focused on enzyme inhibition, receptor binding, and cellular pathway modulation.
Derivatives containing the trifluoromethyl-pyridine scaffold have been prominently featured in the development of kinase inhibitors. For instance, a series of pteridin-7(8H)-one derivatives incorporating this moiety were evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in non-small cell lung cancer. acs.org In these studies, the trifluoromethyl group was explored as a substituent on various parts of the molecule to probe its effect on potency. acs.org
Similarly, compounds with an isopropyl group have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov For example, a series of quinazoline (B50416) derivatives were developed as inhibitors of CDKs 1, 2, 4, 8, and 9 for hematological malignancies. nih.gov Furthermore, sulfonamide derivatives, some featuring trifluoromethyl-benzene moieties, have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. acs.org
Table 1: Examples of In Vitro Enzyme Inhibition by Related Derivatives
| Compound Series | Target Enzyme(s) | Key Structural Moiety | Observed In Vitro Activity |
|---|---|---|---|
| Pteridin-7(8H)-one Derivatives | EGFRL858R/T790M/C797S | Trifluoromethyl | Introduction of CF3 group led to decreased or lost activity in specific positions. acs.org |
| Quinazoline Derivatives | CDK1, 2, 4, 8, 9 | Isopropyl | Compound 37d identified as a potent multi-CDK inhibitor. nih.gov |
| Pyrazolo[4,3-d]pyrimidines | CDK2, CDK5 | Isopropyl | Derivatives showed low nanomolar IC50 values. nih.gov |
This table presents data for derivatives containing key structural elements of this compound, not the compound itself.
The investigation of receptor binding for molecules containing the this compound framework is limited. However, data for a complex derivative provides a notable example. A compound identified as 2-isopropyl-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepin-4-amine, which contains the trifluoromethyl-pyridin-2-yl core, was assayed for its binding affinity. ucsd.edu This molecule demonstrated inhibitory activity against the human Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) in a cellular assay using transfected HEK293 cells, with a reported IC50 value of 78 nM. ucsd.edu This finding suggests that the trifluoromethyl-pyridine scaffold can be incorporated into molecules that target ion channels.
The ability of related structures to modulate cellular pathways has been demonstrated in in vitro models, particularly concerning cell cycle progression. A study on 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines revealed that several analogues could induce cell cycle arrest at the G2/M phase in the SK-LU-1 human lung cancer cell line. nih.gov This effect was hypothesized to involve the inhibition of CDK-1 and CDK-2. nih.gov
In another study, potent sulfonamide-based VEGFR-2 inhibitors were evaluated for their effects on the cell cycle in HepG2 cells. acs.org The most active compounds were found to cause a significant accumulation of cells in the G2/M and Pre-G1 phases, indicating a disruption of normal cell cycle progression and the induction of apoptosis. acs.org These findings highlight a potential mechanism of action for compounds containing trifluoromethyl and amine functionalities, suggesting that they can interfere with fundamental cellular processes.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
SAR studies on related molecules have provided critical information on how modifications to the isopropyl and trifluoromethyl groups can impact biological activity.
The isopropyl group's contribution to binding affinity is highly dependent on the specific topology of the target's binding pocket. Its moderate size and lipophilicity can be either beneficial or detrimental to activity when compared to other substituents.
In a study developing EGFR inhibitors, SAR exploration revealed that the size of the hydrophobic group at a specific position was critical. acs.orgacs.org When a larger and essential phenyl group was replaced by smaller hydrophobic groups like methyl or isopropyl, the compounds lost their ability to engage in necessary hydrophobic interactions, leading to a complete loss of inhibitory activity. acs.orgacs.org This underscores that while the isopropyl group can serve as a hydrophobic anchor, it may not be a suitable replacement for larger aromatic systems if the target protein has a deep hydrophobic pocket.
Table 2: Impact of Isopropyl Group Substitution on EGFR Inhibitory Activity
| Parent Compound | Modification | Resulting Compound | In Vitro Activity (IC50 against EGFRLR/TM/CS) | Rationale |
|---|
This table illustrates SAR findings from a series of EGFR inhibitors to infer the potential role of the isopropyl group.
The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.com It is highly electronegative and strongly electron-withdrawing, which can significantly alter the acidity (pKa) of nearby amine groups and influence hydrogen bonding capabilities. nih.govmdpi.com Furthermore, its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within a target protein. mdpi.com
However, the introduction of a CF3 group does not universally lead to improved activity and its effect is highly context-dependent. In the development of pteridin-7(8H)-one-based EGFR inhibitors, modifying a pyrazole (B372694) linker by adding a trifluoromethyl group resulted in a complete loss of enzymatic inhibition. acs.org Similarly, placing a trifluoromethyl group on an aniline (B41778) moiety in a related series caused a substantial decrease in activity. acs.org These findings suggest that the steric bulk or the strong electron-withdrawing nature of the CF3 group can create unfavorable interactions or alter the compound's conformation in a way that is detrimental to binding at the specific kinase's active site. acs.org Statistical analysis of compound pairs has shown that while replacing a methyl with a trifluoromethyl group does not improve bioactivity on average, a significant fraction of such substitutions can increase biological activity by at least an order of magnitude, often driven by favorable electrostatic interactions. acs.org
Table 3: Impact of Trifluoromethyl Group Introduction on EGFR Inhibitory Activity
| Parent Compound | Modification | Resulting Compound | In Vitro Activity (IC50 against EGFRLR/TM/CS) | Rationale |
|---|---|---|---|---|
| Pyrazole-linked Pteridin-7(8H)-one (M6 ) | Added CF3 to pyrazole linker | M14 | Inactive | The introduction of the CF3 group led to a loss of inhibitory activity. acs.org |
This table illustrates SAR findings from a series of EGFR inhibitors to infer the potential role of the trifluoromethyl group.
Role of Pyridine (B92270) Core Substituents in In Vitro Biological Interactions
The biological activity of trifluoromethylpyridine (TFMP) derivatives, including this compound, is intrinsically linked to the physicochemical properties of its core components: the pyridine ring, the trifluoromethyl group, and the amine substituent. nih.govresearchgate.netjst.go.jp The interplay between these groups dictates the molecule's interaction with biological targets.
The trifluoromethyl (CF3) group is a key substituent, primarily due to its strong electron-withdrawing nature. nih.gov This property significantly influences the electron density of the pyridine ring, which can affect the molecule's binding affinity to biomolecules. nih.gov For instance, the high electronegativity of the trifluoromethyl moiety on the pyridine ring can make the compound susceptible to intramolecular nucleophilic aromatic substitution, a factor that can influence its metabolic stability and interactions in biological assays. jst.go.jp Furthermore, the CF3 group enhances the lipophilicity of the compound, which can facilitate its passage through cellular membranes in in vitro models. nih.gov
The position of the CF3 group on the pyridine ring is also critical. While various substitution patterns have been explored in medicinal and agricultural chemistry, the 5-position, as seen in the subject compound, is common in molecules designed for specific biological targets. researchoutreach.orgresearchgate.net
The N-isopropyl group attached to the amine at the 2-position also plays a crucial role. In a study of salicylanilide-based compounds featuring a 4-(trifluoromethyl)phenyl]amino core, it was observed that the connecting linker required a bulky and/or lipophilic chain, such as an isopropyl group, for potent microbicidal activity. mdpi.com This suggests that the size and lipophilicity of the N-alkyl substituent are critical for effective binding to the target site. The amine group itself provides a site for hydrogen bonding, a fundamental interaction in ligand-receptor binding.
Table 1: Influence of Pyridine Core Substituents on In Vitro Properties
| Substituent/Core | Position | Observed In Vitro Effect | Reference |
|---|---|---|---|
| Trifluoromethyl (CF3) Group | Ring (General) | Strongly electron-withdrawing, impacting biomolecular affinity. | nih.gov |
| Trifluoromethyl (CF3) Group | Ring (General) | Enhances lipophilicity, potentially improving membrane permeability in cell-based assays. | nih.gov |
| Trifluoromethyl (CF3) Group | Ring (General) | Can trigger intramolecular nucleophilic aromatic substitution, affecting metabolic stability. | jst.go.jp |
| Pyridine Ring | Core Structure | Acts as a privileged scaffold capable of multiple non-covalent interactions (e.g., hydrogen bonding, pi-stacking). | researchgate.netmdpi.com |
| Isopropyl Group | Amine (N-substituent) | Bulky, lipophilic nature can be critical for potent biological activity and target binding. | mdpi.com |
Use as Research Probes for Biological Systems
The unique structural and electronic properties of trifluoromethyl-substituted aminopyridines make them suitable for development as specialized tools for biological research.
Fluorescent Probes
While this compound itself is not extensively documented as a fluorescent probe, structurally related CF3-substituted pyridine compounds have been successfully developed for this purpose. nih.gov These probes leverage the pyridine core, which can be chemically modified to fine-tune photophysical properties such as absorption and emission wavelengths. mdpi.com
A study on novel CF3-substituted pyridine-based compounds demonstrated their utility as fluorescent probes for bioimaging lipid droplets within living cells. nih.gov These probes exhibited fluorescence in the blue-green range (406–481 nm). The incorporation of the CF3 group was noted to enhance lipophilic characteristics, which aids in the accumulation of the probe within lipid-rich environments like lipid droplets. nih.gov The 2-aminopyridine (B139424) scaffold, in general, is considered a promising base for fluorescent probes due to its potential for high quantum yields and its small size, which may cause less disruption in biological systems. mdpi.com The fluorescence of these probes can be sensitive to the polarity of their environment, a property that is valuable for sensing changes in cellular microenvironments. mdpi.com
Table 2: Photophysical Properties of Related CF3-Substituted Pyridine Fluorescent Probes
| Compound Class | Fluorescence Range | Stokes Shift | Cellular Application | Reference |
|---|---|---|---|---|
| CF3-Substituted Pyridine Derivatives | 406–481 nm (Blue-Green) | Large shifts (>10,000 cm⁻¹ for some analogs), indicating potential for Twisted Intramolecular Charge Transfer (TICT) state. | Imaging of lipid droplets; some analogs also accumulate in the endoplasmic reticulum and mitochondria. | nih.gov |
Ligands for Chemical Biology Studies
In chemical biology, small molecules are used as ligands to bind to specific proteins or other biomolecules, thereby allowing researchers to probe their function. The this compound scaffold is representative of a class of compounds used for this purpose. researchgate.net For example, derivatives of 2,6-bis(1H-pyrazol-3-yl)pyridine, which feature a central pyridine ring, are used to create ligands that coordinate with transition metals for applications in catalysis and functional materials, demonstrating the pyridine core's versatility in binding. mdpi.com
The development of potent and selective inhibitors for enzymes often involves trifluoromethylpyridine structures. For instance, various TFMP derivatives have been synthesized and evaluated as inhibitors of enzymes like dihydrofolate reductase in antimalarial research or VEGFR-2 in anticancer studies. nih.govacs.org In these contexts, the compound acts as a ligand that occupies the active site of the enzyme. By systematically modifying the substituents on the pyridine ring (such as the N-isopropyl group), researchers can perform structure-activity relationship (SAR) studies to understand the key interactions required for binding and inhibition. nih.gov This use as a research ligand is fundamental to the process of drug discovery and the elucidation of biological pathways.
Potential Applications in Chemical Synthesis and Materials Science
Use as Building Blocks for Complex Organic Molecules
The trifluoromethylpyridine (TFMP) framework is a key structural component in numerous agrochemical and pharmaceutical compounds. jst.go.jpnih.govresearchoutreach.org The unique physicochemical properties imparted by the fluorine atoms, such as altered acidity, metabolic stability, and biomolecular affinity, make TFMP derivatives highly valuable in the design of new functional molecules. jst.go.jpresearchgate.net As such, N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine can be considered a valuable synthetic intermediate.
The parent compound, 2-amino-5-(trifluoromethyl)pyridine, is a known reagent and building block for more complex structures. nbinno.comchemdad.com The addition of the N-isopropyl group to this core provides a point of differentiation, introducing steric bulk and altering the electronic nature of the amino group, which can be exploited in multi-step syntheses. This functional handle allows for further elaboration, enabling the construction of diverse molecular architectures. For instance, substituted pyridines are widely used in the synthesis of polyheterocyclic systems with potential applications in medicinal chemistry and materials science.
The general synthetic utility of trifluoromethyl-substituted pyridines is well-documented. They can be prepared through several methods, including chlorine/fluorine exchange reactions or by constructing the pyridine (B92270) ring from a trifluoromethyl-containing precursor. nih.gov These intermediates are then used to build a wide array of more complex molecules. nih.gov
Table 1: Examples of Trifluoromethylpyridine Derivatives in Synthesis
| Compound Class | Synthetic Application | Key Feature | Reference |
|---|---|---|---|
| Trifluoromethylpyridines (TFMP) | Precursors for agrochemicals and pharmaceuticals | Imparts unique physicochemical and biological properties | jst.go.jpnih.gov |
| 5-Amino-3-(Trifluoromethyl)Pyridine-2-Carbonitrile | Key intermediate for the anti-cancer drug apalutamide | Versatile functional groups for diverse transformations | nbinno.com |
| 2-Chloro-5-(trifluoromethyl)pyridine | Intermediate for the herbicide fluazifop-butyl | Reactive chlorine for nucleophilic substitution | nih.gov |
Ligand Design for Catalysis
The combination of a pyridine ring and an amino group in this compound makes it a prime candidate for use as a ligand in catalysis. The pyridine nitrogen and the amino nitrogen can act as a bidentate donor system, chelating to a metal center.
A structural isomer, 2-(Pyridin-2-yl)isopropyl (PIP) amine, has been successfully developed as a strongly coordinating, bidentate directing group for palladium-catalyzed C(sp³)–H bond functionalization. acs.orgsnnu.edu.cn The PIP amine, consisting of a pyridyl group and an amino group, facilitates the formation of stable palladacycle intermediates, enabling the creation of various C-O, C-N, C-C, and C-F bonds. acs.orgsnnu.edu.cn This demonstrates the potential of the N-isopropyl-pyridin-2-amine scaffold in directing metal-catalyzed reactions with high selectivity and efficiency.
The trifluoromethyl group on the pyridine ring of this compound would significantly influence its electronic properties as a ligand. The strong electron-withdrawing nature of the CF₃ group is known to decrease the σ-donating ability of the ligand, which can modulate the reactivity and stability of the resulting metal complex. acs.org This electronic tuning is a critical aspect of modern ligand design for optimizing catalytic performance.
Coordination Chemistry Studies
The coordination chemistry of N-alkyl-2-aminopyridine derivatives has been explored with various transition metals. These molecules typically act as N,N-bidentate ligands, forming stable chelate rings. For a ligand like this compound, coordination to a metal center would involve both the endocyclic pyridine nitrogen and the exocyclic isopropylamine (B41738) nitrogen.
Studies on analogous systems provide insight into the expected coordination behavior. For instance, the crystal structure of a palladium(II) complex with dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κ²N,N′) has been reported, confirming the bidentate coordination mode. researchgate.net Similarly, palladium(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole (B372694) ligands have been synthesized and characterized, revealing a typical square-planar geometry around the palladium center, with the ligand coordinating through the pyridinic and pyrazolic nitrogen atoms. researchgate.net
Research on the coordination of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine with transition metals further illustrates how isopropyl-substituted pyridine systems can form well-defined complexes. mdpi.com The steric bulk of the isopropyl group can influence the geometry and stability of the resulting metal complexes, a factor that would also be relevant for this compound.
Metal Complex Formation and Properties
Based on the coordination behavior of similar ligands, this compound is expected to form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, copper, and zinc. acs.orgresearchgate.netmdpi.comsemanticscholar.org The properties of these metal complexes would be a function of both the metal center and the specific attributes of the ligand.
The formation of a palladium(II) complex, for example, would likely result in a square-planar complex, [Pd(L)Cl₂], where L is the this compound ligand. researchgate.netresearchgate.net Such complexes are of significant interest for their catalytic activity. As seen with the analogous PIP amine directing group, palladium complexes of N-isopropyl-pyridin-2-amine scaffolds can be highly effective catalysts for C-H activation and other cross-coupling reactions. acs.orgsnnu.edu.cn
Table 2: Properties of Metal Complexes with Structurally Related Ligands
| Ligand Type | Metal | Complex Properties | Potential Application | Reference |
|---|---|---|---|---|
| 2-(Pyridin-2-yl)isopropyl (PIP) amine | Palladium(II) | Forms stable jst.go.jpjst.go.jp-bicyclic palladacycle intermediates | Catalytic C-H bond functionalization | acs.orgsnnu.edu.cn |
| N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine | Palladium(II) | Forms a square-planar dichloride complex | Catalysis | researchgate.net |
| 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methlyeneamine | Copper(I) | Exhibits blue-green emission; catalyzes amination reactions | Luminescent materials; Catalysis | researchgate.net |
| N-alkyl-3-pyridine-5-trifluoromethyl pyrazole | Palladium(II) | Square-planar geometry with cis-disposed chloro ligands | Catalysis | researchgate.net |
Development of Analytical Reagents and Sensors
Currently, there is a lack of specific information in the scientific literature regarding the application of this compound or its close derivatives in the development of analytical reagents or chemical sensors. While pyridine-containing compounds are sometimes incorporated into sensor design due to their ability to coordinate with metal ions or participate in hydrogen bonding, this specific application has not been a prominent area of research for this particular class of molecules. Future research may explore this potential, but as of now, it remains an undeveloped field.
Future Research Directions
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The synthesis of fluorinated pyridines, including trifluoromethylpyridines (TFMPs), has traditionally relied on methods such as halogen-exchange (halex) reactions or the cyclocondensation of fluorinated building blocks. nih.govresearchgate.net While effective, these routes can involve harsh reagents, high temperatures, and the generation of significant waste, posing challenges to environmental sustainability. nih.gov Future research should pivot towards developing greener, more efficient, and economically viable synthetic strategies for N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine.
Key areas for exploration include:
Catalytic C-H Functionalization: Transition-metal catalysis, particularly with rhodium(III), has emerged as a powerful tool for the direct C-H functionalization and construction of pyridine (B92270) rings. nih.gov Investigating Rh(III)-catalyzed couplings of α-fluoro-α,β-unsaturated oximes with alkynes could offer a more direct and atom-economical route to the core scaffold. nih.gov Similarly, direct C-H fluorination techniques using reagents like silver(II) fluoride (B91410) (AgF₂) present a promising avenue for late-stage fluorination with high site-selectivity, potentially simplifying synthetic pathways. orgsyn.org
Photocatalysis and Electrochemistry: Modern synthetic methods leveraging photocatalysis and electrochemistry offer mild and sustainable alternatives to traditional thermal reactions. Research into photocatalytic trifluoromethylamidation could provide novel pathways for introducing the N-isopropylamine group or for further derivatization of the scaffold. nih.gov Electrochemical approaches, which use electricity as a traceless reagent, could be explored for C-F bond formation or other key transformations, minimizing the use of chemical oxidants and reductants.
Flow Chemistry and Process Optimization: The adoption of continuous flow chemistry could significantly enhance the safety, efficiency, and scalability of synthesis. Flow reactors allow for precise control over reaction parameters (temperature, pressure, and time), which is particularly advantageous for managing highly exothermic or hazardous reactions common in fluorine chemistry. This approach can lead to higher yields, reduced waste, and a smaller manufacturing footprint.
Use of Greener Reagents: A shift towards more sustainable trifluoromethylating agents is critical. Exploring the utility of reagents like sodium triflinate (CF₃SO₂Na), which are inexpensive and easy to handle, could replace more hazardous traditional sources. rsc.org
Advanced Computational Approaches for Predictive Modeling
Computational chemistry provides an invaluable toolkit for accelerating the discovery and optimization of novel compounds by predicting their properties and interactions. For this compound, a comprehensive in silico evaluation can guide synthetic efforts, prioritize experimental testing, and unveil structure-activity relationships (SAR).
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity. chemrevlett.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify key structural features of the this compound scaffold that are critical for a desired biological effect, such as insecticidal or anticancer activity. nih.gov This knowledge can guide the design of new analogs with enhanced potency.
| Computational Technique | Predicted Property/Application | Relevance for this compound |
| QSAR/3D-QSAR | Biological Activity (e.g., IC₅₀) | Predict potential therapeutic or agrochemical efficacy and guide analog design. chemrevlett.comnih.gov |
| Molecular Docking | Binding Mode & Affinity | Elucidate interactions with specific biological targets (e.g., enzymes, receptors). benthamdirect.comacs.org |
| Molecular Dynamics (MD) | Conformational Stability | Assess the stability of the compound-target complex over time. nih.gov |
| DFT Calculations | Electronic Properties | Understand reactivity, stability, and spectroscopic characteristics. jmaterenvironsci.com |
| ADMET Prediction | Pharmacokinetics & Safety | Evaluate drug-likeness, metabolic stability, and potential toxicity early in development. acs.org |
Molecular Docking and Dynamics Simulations: These methods are essential for visualizing and evaluating how the compound might interact with specific biological targets at an atomic level. benthamdirect.comacs.org Docking studies can predict the preferred binding orientation of this compound within the active site of a protein, while molecular dynamics (MD) simulations can assess the stability of this interaction over time. nih.gov This is particularly relevant given that trifluoromethylpyridine derivatives have shown promise as RORγt inverse agonists and other targeted agents. benthamdirect.com
In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a potential drug. chemrevlett.com Computational tools can estimate parameters such as solubility, membrane permeability, metabolic stability, and potential for off-target toxicity, allowing for the early identification and mitigation of liabilities. acs.org
Identification of New Applications as Chemical Tools and Building Blocks
The unique structural features of this compound make it a valuable platform for applications beyond direct biological activity. Its utility as a specialized chemical building block or a functional tool in chemical biology warrants thorough investigation.
Potential future applications include:
Versatile Synthetic Intermediate: Trifluoromethylpyridines are established as key intermediates in the synthesis of numerous agrochemicals and pharmaceuticals. nih.govjst.go.jp The 2-amino group on this specific scaffold is a versatile handle for further chemical modifications, such as nucleophilic substitution or coupling reactions, to build more complex molecular architectures. Its potential as a precursor for novel heterocyclic ring systems should be systematically explored.
Development of Chemical Probes: The trifluoromethyl group can serve as a ¹⁹F NMR reporter tag. This allows for the use of ¹⁹F NMR spectroscopy to study the binding of the molecule to biological targets without the interference of background signals common in ¹H NMR. Developing this compound into a chemical probe could enable detailed studies of protein-ligand interactions and aid in fragment-based drug discovery campaigns.
Directing Group in Organic Synthesis: The 2-(Pyridin-2-yl)isopropyl (PIP) amine moiety has been successfully employed as a bidentate directing group to enable the selective C-H activation of challenging unactivated methylene (B1212753) groups. acs.org This precedent suggests that the this compound core could be adapted or utilized in the development of new directing groups for regioselective chemical transformations, expanding the synthetic chemist's toolkit.
Diversification of the this compound Scaffold for Targeted Research Areas
Systematic modification of the this compound scaffold is a promising strategy for discovering new chemical entities with tailored properties for specific applications, particularly in medicinal chemistry and agrochemistry. Structure-activity relationship (SAR) studies will be paramount in guiding this diversification. acs.orgmdpi.com
Key diversification strategies include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing the trifluoromethyl group into pyridine derivatives like N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine?
- Methodological Answer : The trifluoromethyl (-CF₃) group is typically introduced via halogen exchange reactions (e.g., using CF₃Cu or CF₃SiMe₃ reagents) or direct electrophilic trifluoromethylation. For pyridine systems, regioselective functionalization at the 5-position can be achieved using palladium-catalyzed cross-coupling reactions under inert conditions. Key steps include:
- Pre-functionalization : Bromination at the 5-position of pyridine followed by copper-mediated CF₃ substitution .
- Catalytic systems : Use of Pd(PPh₃)₄ or Buchwald-Hartwig conditions for amine coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring and altering reactivity in nucleophilic/electrophilic substitutions. Computational studies (DFT/B3LYP) can quantify these effects:
- Bond length analysis : Compare C-F bond lengths (1.33–1.35 Å) and ring distortion via NBO (Natural Bond Orbital) calculations .
- Hammett parameters : σₚ values (~0.54) indicate meta-directing effects, critical for predicting regioselectivity in further functionalization .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ ~ -60 to -65 ppm for -CF₃), ¹H NMR (δ 6.5–7.5 ppm for pyridine protons; δ 1.2–1.5 ppm for isopropyl CH₃).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 249.1 for C₉H₁₁F₃N₂).
- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of this compound?
- Methodological Answer :
- Temperature control : Maintain 80–100°C for cross-coupling to avoid decomposition of trifluoromethyl intermediates .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states, but switch to THF for amine coupling to reduce nucleophilic interference .
- Catalyst screening : Test Pd₂(dba)₃/XPhos systems for improved yields in sterically hindered environments .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrophobic pockets where -CF₃ enhances van der Waals interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess stability of ligand-protein complexes .
- Free energy calculations : Apply MM/GBSA to quantify ΔG binding, accounting for desolvation penalties of -CF₃ .
Q. How can discrepancies in reported biological activity data for trifluoromethylpyridines be resolved?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence-based kinase inhibition vs. radiometric assays) .
- Structural analogs : Evaluate activity trends in derivatives (e.g., replacing isopropyl with cyclopentyl) to isolate substituent effects .
- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
